

The Spectroscopic Signature of 3,4-Methylenedioxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Methylenedioxycinnamic acid**

Cat. No.: **B008297**

[Get Quote](#)

Introduction

3,4-Methylenedioxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid structure, featuring a fused dioxole ring system, imparts unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and functional materials. A thorough understanding of its molecular architecture is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of **3,4-Methylenedioxycinnamic acid**, offering researchers and drug development professionals a comprehensive reference for its structural elucidation and characterization.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a molecule is unequivocally established through the convergence of data from various spectroscopic techniques. For **3,4-Methylenedioxycinnamic acid**, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of each proton and carbon atom, Infrared (IR) spectroscopy identifies the characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. The synergistic interpretation of these datasets provides an unambiguous confirmation of its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of **3,4-Methylenedioxycinnamic acid** provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic shielding around each proton, while the coupling constants (J) reveal the spatial relationships between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for **3,4-Methylenedioxycinnamic acid**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
12.5 (approx.)	br s	-	-COOH
7.62	d	16.0	H- β
7.15	dd	8.0, 1.5	H-6'
7.05	d	1.5	H-2'
6.90	d	8.0	H-5'
6.30	d	16.0	H- α
6.05	s	-	-O-CH ₂ -O-

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at approximately 12.5 ppm is characteristic of a carboxylic acid proton, which is typically broad due to hydrogen bonding. The two doublets at 7.62 ppm and 6.30 ppm, with a large coupling constant of 16.0 Hz, are indicative of the two vinyl protons (H- β and H- α) in a trans configuration. The protons on the aromatic ring appear in the range of 6.90-7.15 ppm, with their splitting patterns reflecting their substitution pattern. The sharp singlet at 6.05 ppm corresponds to the two equivalent protons of the methylenedioxy group.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **3,4-Methylenedioxycinnamic acid**

Chemical Shift (δ) (ppm)	Assignment
168.0	-COOH
149.5	C-3'
148.0	C-4'
145.0	C- β
128.5	C-1'
125.0	C-6'
117.0	C- α
108.5	C-5'
106.0	C-2'
101.5	-O-CH ₂ -O-

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is observed at the most downfield position, around 168.0 ppm. The aromatic and vinylic carbons resonate in the region between 106.0 and 149.5 ppm. The signal at 101.5 ppm is characteristic of the methylene carbon in the methylenedioxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Table 3: Key IR Absorption Bands for **3,4-Methylenedioxycinnamic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
1685	Strong	C=O stretch (Conjugated acid)
1625	Strong	C=C stretch (Alkene)
1505, 1490, 1445	Medium	Aromatic C=C stretch
1250	Strong	C-O stretch (Aryl ether)
1040	Strong	C-O stretch (Aryl ether)
930	Medium	O-H bend (Carboxylic acid dimer)

Interpretation of the IR Spectrum:

The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak at 1685 cm⁻¹ is attributed to the C=O stretching of the conjugated carboxylic acid. The absorption at 1625 cm⁻¹ corresponds to the C=C stretching of the alkene. The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the aromatic ring C=C stretching vibrations. The strong bands at 1250 cm⁻¹ and 1040 cm⁻¹ are due to the asymmetric and symmetric C-O stretching of the aryl ether in the methylenedioxy group, respectively. The out-of-plane O-H bend of the carboxylic acid dimer is observed around 930 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Key Mass Spectrometry Data for **3,4-Methylenedioxycinnamic acid**

m/z	Relative Intensity (%)	Assignment
192	100	[M] ⁺ (Molecular ion)
175	~40	[M - OH] ⁺
147	~10	[M - COOH] ⁺
119	~15	[147 - CO] ⁺

Interpretation of the Mass Spectrum:

The mass spectrum of **3,4-Methylenedioxycinnamic acid** shows a prominent molecular ion peak [M]⁺ at an m/z of 192, which corresponds to its molecular weight.[\[1\]](#) A significant fragment is observed at m/z 175, resulting from the loss of a hydroxyl radical (-OH) from the carboxylic acid group. Another key fragment at m/z 147 is due to the loss of the entire carboxyl group (-COOH). Subsequent loss of carbon monoxide (CO) from the m/z 147 fragment leads to the ion at m/z 119.

Experimental Protocols

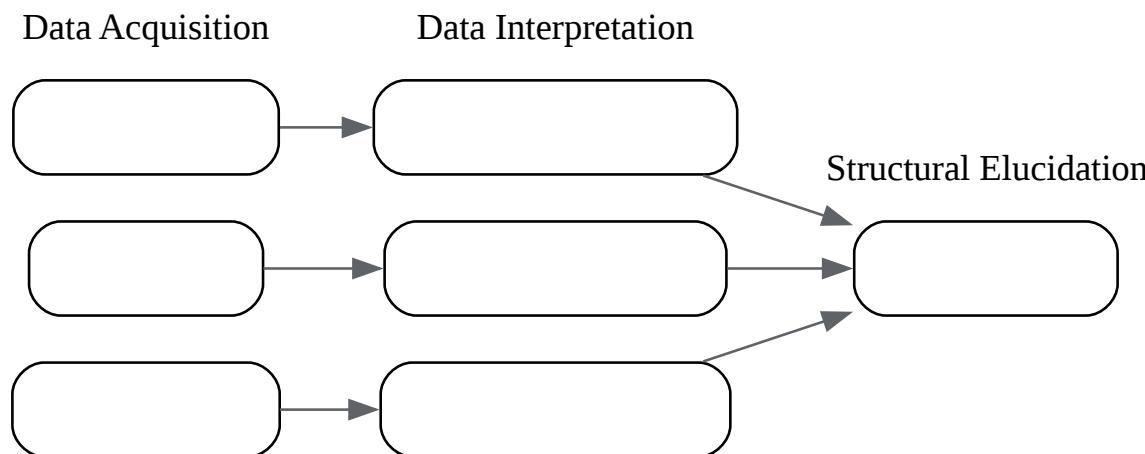
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures.

NMR Spectroscopy

A sample of **3,4-Methylenedioxycinnamic acid** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. The choice of solvent is critical to ensure sufficient solubility and to avoid overlapping solvent signals with analyte peaks. The ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is a convenient method for obtaining an IR spectrum. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by


mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Mass Spectrometry

For a volatile and thermally stable compound like **3,4-Methylenedioxycinnamic acid**, Electron Ionization (EI) is a common ionization technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic data acquisition and interpretation is crucial for efficient structural elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **3,4-Methylenedioxycinnamic acid** using spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the identification and characterization of **3,4-**

Methylenedioxycinnamic acid. The convergence of data from ^1H NMR, ^{13}C NMR, IR, and MS techniques offers an unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for researchers and professionals, enabling them to confidently utilize this important chemical entity in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Methylenedioxycinnamic acid | C10H8O4 | CID 643181 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Spectroscopic Signature of 3,4-Methylenedioxycinnamic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008297#spectroscopic-data-nmr-ir-ms-of-3-4-methylenedioxycinnamic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com